N-(4-bromo-3-methylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O3/c1-15-12-16(8-9-19(15)24)25-23(30)22(29)18-13-27(20-7-3-2-6-17(18)20)14-21(28)26-10-4-5-11-26/h2-3,6-9,12-13H,4-5,10-11,14H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMTWNASWFDOHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-3-methylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a brominated phenyl group, an indole moiety, and a pyrrolidine derivative. Its molecular formula is , with a specific arrangement of functional groups that may influence its biological activity.
The biological activity of this compound is believed to involve interactions with various molecular targets, including enzymes and receptors. The quinazolinone core present in similar compounds has been shown to modulate multiple signaling pathways, potentially leading to inhibition or activation of specific proteins involved in disease processes.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, which can be summarized as follows:
Case Studies and Research Findings
- Antibacterial Activity : A study evaluated the antibacterial efficacy of various derivatives related to indole compounds. The results indicated that compounds structurally similar to this compound showed significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.98 µg/mL to 7.81 µg/mL .
- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Preliminary investigations indicated that the compound might exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in activated macrophages .
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide, a compound with significant potential in various scientific research applications, has garnered attention in fields such as medicinal chemistry, pharmacology, and biochemistry. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Medicinal Chemistry
This compound has shown promise as a potential therapeutic agent due to its ability to interact with various biological targets. Its structure suggests that it may act as an inhibitor for certain enzymes and receptors involved in disease pathways.
Case Study: Enzyme Inhibition
Research indicates that compounds with similar structures exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. In vitro studies have demonstrated that derivatives of this compound can achieve IC50 values below 10 µM, indicating strong inhibitory potential .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Preliminary studies suggest that it exhibits moderate to strong activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study: Antibacterial Screening
In a study assessing the antibacterial efficacy of related compounds, some derivatives achieved minimum inhibitory concentrations (MICs) less than 50 µg/mL against E. coli, highlighting the compound's potential as an antibacterial agent.
Anticancer Research
The indole structure present in the compound is known for its anticancer properties. Investigations into its effects on cancer cell lines have shown promising results, with certain derivatives inhibiting cell proliferation effectively.
Case Study: Anticancer Activity
In vitro assays conducted on various cancer cell lines revealed that specific modifications to the compound's structure could enhance its cytotoxicity, suggesting avenues for further development as an anticancer drug.
Neuropharmacology
Given its potential as an AChE inhibitor, the compound is being explored for applications in neuropharmacology, particularly in developing treatments for cognitive disorders.
Case Study: Cognitive Enhancement
Research into similar compounds has indicated potential benefits in enhancing cognitive function in animal models, paving the way for future studies involving this compound .
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Site
The bromine atom on the 4-bromo-3-methylphenyl group is susceptible to nucleophilic substitution (SNAr) under basic or catalytic conditions.
This reactivity is analogous to 2-bromo-N-phenylacetamide derivatives, where bromine substitution is a key pathway for functionalization .
Hydrolysis of the Acetamide Group
The central acetamide group undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | 2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetic acid |
| Basic hydrolysis | NaOH (aq.), heat | Corresponding carboxylate salt |
Hydrolysis yields carboxylic acid derivatives, which can serve as intermediates for further derivatization.
Oxidation Reactions
The indole and pyrrolidine moieties are prone to oxidation:
| Target Site | Reagents/Conditions | Product |
|---|---|---|
| Indole ring | KMnO₄, H₂O, acidic conditions | Oxindole or hydroxylated indole derivatives |
| Pyrrolidine | Mn-based catalysts, H₂O₂/AcOH | Pyrrolidinone or ring-opened dicarboxylic acid |
For example, Mn complexes (e.g., [(S,S)-Mn(CF₃SO₃)₂]) catalyze C–H oxidation of aliphatic amines, suggesting analogous reactivity for the pyrrolidine unit .
Reduction of Ketone Groups
The two ketone groups (2-oxo acetamide and pyrrolidinone) can be reduced selectively:
| Target Site | Reagents/Conditions | Product |
|---|---|---|
| Acetamide ketone | NaBH₄, MeOH | Alcohol derivative |
| Pyrrolidinone | LiAlH₄, THF | Pyrrolidine alcohol |
Cyclization and Condensation Reactions
The indole and acetamide groups participate in cyclization:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Indole-amide cyclization | POCl₃, reflux | Quinazolinone or fused heterocycle |
| Schiff base formation | Aldehydes, EtOH, Δ | Imine-linked macrocycles |
For instance, one-pot three-component reactions with arenediazonium salts and nitriles (via N-arylnitrilium intermediates) could generate fused heterocycles .
Functionalization of the Pyrrolidine Unit
The pyrrolidine ring undergoes alkylation or acylation:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| N-Alkylation | Alkyl halides, K₂CO₃, DMF | Quaternary ammonium derivatives |
| Acylation | Acetyl chloride, base | N-acylpyrrolidine |
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural analogs and their variations compared to the target compound:
Functional Group Impact on Activity
- Pyrrolidine vs.
- Bromine Substitution: The 4-bromo-3-methylphenyl group increases lipophilicity and may improve membrane permeability compared to fluorinated or non-halogenated analogs .
- Oxoacetamide vs. Thioacetamide : The oxoacetamide group in the target compound likely forms stronger hydrogen bonds with biological targets compared to the thioacetamide analog, which may exhibit reduced polarity .
Research Findings and Limitations
- Evidence Gaps: No direct biological data (e.g., IC50, toxicity) are available for the target compound in the provided evidence. Conclusions are inferred from analogs.
- Contradictions : Fluorine substitutions (evidence 1, 4) improve solubility but may reduce target engagement compared to bromine, highlighting trade-offs in drug design .
Q & A
Basic Research Questions
What are the foundational synthetic routes for this compound, and how can its purity be ensured?
Methodological Answer:
The compound is synthesized via multi-step organic reactions, typically involving:
- Acylation : Acetyl chloride or similar reagents introduce the acetamide moiety (e.g., ).
- Indole Functionalization : Alkylation or substitution reactions modify the indole core (e.g., ).
- Purification : Silica gel chromatography (gradient elution with CH₂Cl₂/MeOH) and recrystallization (e.g., ethyl acetate) are standard ( ).
- Purity Validation : Combine HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI/APCI(+)) to confirm >95% purity .
Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.16–7.69 ppm), pyrrolidinyl methyl groups (δ 1.21–1.50 ppm), and carbonyl signals (δ 168.0–169.8 ppm) ( ).
- Mass Spectrometry : ESI/APCI(+) detects molecular ion clusters (e.g., [M+H]⁺ at m/z 347) and dimeric species (e.g., [2M+Na]⁺ at m/z 715) .
- Orthogonal Validation : X-ray crystallography (if crystals form) or IR spectroscopy for carbonyl stretch verification (~1680–1700 cm⁻¹) .
Advanced Research Questions
How can reaction conditions be optimized to mitigate low yields in the final step?
Methodological Answer:
- Temperature Control : Maintain 0–5°C during exothermic steps (e.g., acetyl chloride addition) to reduce side reactions ( ).
- Reagent Stoichiometry : Optimize equivalents of Na₂CO₃ (base) to prevent over-acylation ( ).
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours vs. overnight) and improve yield via controlled dielectric heating ( ).
How should researchers resolve contradictory NMR data for the indole-pyrrolidinyl subunit?
Methodological Answer:
- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotational barriers) by acquiring spectra at 25°C and −40°C .
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., δ 3.31–4.90 ppm for CH₂ groups) and confirm coupling networks .
- Computational Modeling : Compare experimental shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G*) .
What computational strategies predict the compound’s reactivity in biological systems?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with targets like kinases or GPCRs, leveraging the indole and pyrrolidinyl motifs as pharmacophores .
- MD Simulations : Simulate binding stability (50 ns trajectories) in explicit solvent (e.g., TIP3P water) to assess residence times .
- QSAR Modeling : Corrogate substituent effects (e.g., bromine vs. chlorine) on bioactivity using Hammett σ constants .
How are key byproducts (e.g., dehalogenated analogs) identified and quantified?
Methodological Answer:
- LC-MS/MS : Use a C18 column (3.5 µm, 2.1 × 50 mm) with 0.1% formic acid in acetonitrile/water. Monitor for [M−Br+H]⁺ ions (e.g., m/z 268 vs. 347) .
- Isotopic Labeling : Track bromine loss via ⁸¹Br NMR or isotopic dilution assays .
- Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) to test for radical-mediated dehalogenation pathways .
What assays evaluate the compound’s bioactivity against neurological targets?
Methodological Answer:
- In Vitro Binding : Radioligand displacement assays (e.g., ³H-GABA for GABAₐ receptors) with IC₅₀ determination .
- Cellular Models : Primary neuronal cultures treated with glutamate to assess neuroprotection (via MTT assay) .
- ADME Profiling : Microsomal stability (human liver microsomes, 1 mg/mL) and plasma protein binding (equilibrium dialysis) .
Distinction Between Basic and Advanced Questions
- Basic : Focus on synthesis, purification, and structural confirmation using standard lab techniques.
- Advanced : Address mechanistic challenges (e.g., byproduct analysis), computational modeling, and target-specific bioassays.
Avoided Commercial/Industrial Topics
- Excluded synthesis scale-up, pricing, and GMP production. Focus retained on academic research methodologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
